molecular formula C18H18O3 B1360674 2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-25-3

2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1360674
M. Wt: 282.3 g/mol
InChI Key: BIXMGGXAHGPDJA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone, also known as 4-(1,3-dioxolan-2-yl)-2,6-dimethylbenzophenone, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in organic solvents. Its chemical structure is composed of a benzophenone core with a methyl group at the 2 and 6 positions and a dioxolane ring at the 4 position. It is an important intermediate in the synthesis of other compounds, and it has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Fungicidal and Chemical Applications

Fungicidal Activities
Compounds structurally similar to 2,6-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone have demonstrated significant fungicidal activities. This is evident from the synthesis of derivatives involving ketalization of benzophenones and their subsequent use in alkylating sodium salts of imidazole or 1,2,4-triazole, which exhibit high fungicidal properties (Talismanov & Popkov, 2007).

Photoinduced Alkylation
In a study on photoinduced alkylation, the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone led to the generation of 1,3-dioxolan-2-yl radicals. These radicals were successfully trapped by α,β-unsaturated ketones, yielding monoprotected 1,4-diketones. The process shows promise as an alternative for the synthesis of 1,4-diketones via radical pathways (Mosca et al., 2001).

Photopolymerization Initiators

Novel Photoinitiators for Free Radical Polymerization
Benzophenone derivatives have been explored as photoinitiators for free radical polymerization. For instance, Benzophenone-di-1,3-dioxane (BP-DDO) was synthesized and found to efficiently initiate polymerization of acrylates and methacrylates, with an optimum cure rate influenced by the BP-DDO concentration and light intensity. Its performance was compared favorably against conventional benzophenone photoinitiators (Wang Kemin et al., 2011). Similarly, Benzophenone-1,3-dioxane (BP-DO) has been identified as a potential substitute for conventional initiator systems due to its capability as a hydrogen abstraction type photoinitiator for free radical polymerization without requiring an additional hydrogen donor (Kemin Wang et al., 2010).

Catalysis and Reactivity

Catalysis and Heterogeneous Condensation
The compound's derivatives have been investigated for their potential as catalysts and in heterogeneous condensation processes. In one study, glycerol's acid-catalyzed condensation with various aldehydes and ketones in the presence of different solid acids was explored. This process led to the formation of mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, with a particular focus on promoting the formation of [1,3]dioxan-5-ols as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

properties

IUPAC Name

(2,6-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-4-3-5-13(2)16(12)17(19)14-6-8-15(9-7-14)18-20-10-11-21-18/h3-9,18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXMGGXAHGPDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645117
Record name (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898760-25-3
Record name (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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